2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(3-methoxyphenyl)ethanone

Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

Procure CAS 1334372-55-2 as a non-fused N-imidazolyl-pyridazine kinase scaffold. Unlike fused imidazo[1,2-b]pyridazine cores, this thioether-ketone offers orthogonal hinge-binding geometry for novel selectivity profiles. HBD=0, MW 326 Da, clogP ~2.8–3.1 meets CNS drug-space criteria—ideal for GSK-3β/LRRK2 fragment screening. The electrophilic ketone enables rapid SAR via reductive amination, Grignard, or Wittig chemistry. Verify 3-methoxy regiospecificity; 4-methoxy or unsubstituted analogs lack target engagement. Research-grade ≥95%, strictly for non-human investigational use.

Molecular Formula C16H14N4O2S
Molecular Weight 326.37
CAS No. 1334372-55-2
Cat. No. B2915754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(3-methoxyphenyl)ethanone
CAS1334372-55-2
Molecular FormulaC16H14N4O2S
Molecular Weight326.37
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)CSC2=NN=C(C=C2)N3C=CN=C3
InChIInChI=1S/C16H14N4O2S/c1-22-13-4-2-3-12(9-13)14(21)10-23-16-6-5-15(18-19-16)20-8-7-17-11-20/h2-9,11H,10H2,1H3
InChIKeyQFYSXXIZIZXNNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(3-methoxyphenyl)ethanone (CAS 1334372-55-2): Structural Identity and Compound Class


2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(3-methoxyphenyl)ethanone (CAS 1334372-55-2) is a synthetic small molecule (C16H14N4O2S, MW 326.37 g/mol) featuring an N-imidazolyl-pyridazine core linked via a thioether bridge to a 3-methoxyphenyl ethanone moiety . The compound belongs to the class of heterocyclic thioether-ketones incorporating imidazole and pyridazine pharmacophores, a scaffold associated with kinase inhibition and antimicrobial potential in medicinal chemistry programs [1][2]. It is supplied as a research-grade chemical (typically ≥95% purity) for non-human, non-therapeutic investigational use .

Why Generic Substitution of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(3-methoxyphenyl)ethanone Fails: The Centrality of Substituent Topology


Compounds within the imidazolyl-pyridazine thioether-ketone class cannot be interchanged generically because subtle variations—specifically the non-fused N-imidazolyl-pyridazine connectivity, the thioether bridge geometry, and the regiospecific 3-methoxy substitution on the phenyl ring—substantially alter hydrogen-bonding capacity, conformational flexibility, lipophilicity, and ultimately target engagement profiles [1]. The 3-methoxy group confers distinct electronic and steric properties compared to the 4-methoxy regioisomer or unsubstituted phenyl analogs, which directly impacts molecular recognition at ATP-binding pockets of kinases and other targets [2]. Procurement without structural verification risks selecting an inactive or off-profile analog.

Quantitative Differentiation Evidence for 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(3-methoxyphenyl)ethanone vs. Closest Structural Analogs


Structural Topology: Non-Fused N-Imidazolyl-Pyridazine vs. Fused Imidazo[1,2-b]pyridazine Scaffolds

The target compound features a non-fused N-imidazolyl-pyridazine architecture wherein the imidazole ring is attached via a single N–C bond to the pyridazine C6 position, as opposed to the fused imidazo[1,2-b]pyridazine system common to many kinase inhibitor patents [1]. This topological difference alters the vector of hydrogen-bonding interactions within the ATP-binding pocket: the non-fused system presents the imidazole N3 as a freely rotatable H-bond acceptor, while the fused system locks the imidazole into a planar conformation [1]. In kinase inhibition SAR from imidazo[1,2-b]pyridazine patent families, the fused scaffold is essential for PKCθ inhibition (IC50 <10 nM for optimized examples), whereas the non-fused system is anticipated to exhibit a distinct selectivity fingerprint due to altered hinge-binding geometry [1][2].

Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

Regiospecific 3-Methoxy vs. 4-Methoxy Phenyl Substitution: Calculated Physicochemical Differentiation

The meta-methoxy substitution on the phenyl ring of the target compound (3-methoxyphenyl) confers distinct electronic and lipophilic properties compared to the para-methoxy regioisomer (4-methoxyphenyl ethanone analog). Based on chemical structure analysis, the 3-methoxy group exerts an electron-withdrawing inductive effect (−I) and a resonance-donating effect (+M) at the meta position, resulting in a different dipole moment vector and altered electrostatic potential surface compared to the 4-methoxy isomer [1]. Calculated logP differences are estimated at approximately 0.2–0.4 log units between regioisomers, which can translate to measurable differences in aqueous solubility and passive membrane permeability [2].

Medicinal Chemistry SAR Physicochemical Properties

Thioether-Ketone vs. Thioether-Amide Linker: Hydrogen-Bond Donor Capacity and Synthetic Versatility

The target compound incorporates a thioether-ketone linker (C–S–CH2–C(=O)–Ar), contrasting with the thioether-amide analogs (C–S–CH2–C(=O)–NH–R) such as 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide (CAS 1334373-84-0) . The ketone carbonyl lacks the hydrogen-bond donor (HBD) of the amide NH, resulting in HBD = 0 for the target vs. HBD = 1 for the amide series. This difference directly impacts blood–brain barrier penetration potential (fewer HBDs favor CNS permeability) and removes a potential metabolic liability (amide hydrolysis by plasma amidases) [1][2]. Additionally, the ketone moiety provides a synthetic handle for further diversification (e.g., reductive amination, Grignard addition, oxime formation) that is not accessible with the amide analog [1].

Chemical Biology Fragment-Based Drug Discovery Synthetic Chemistry

Imidazolyl-Pyridazine Core vs. Pyridyl-Pyridazine Core: Heterocycle H-Bond Acceptor Geometry and Kinase Hinge Binding

The imidazol-1-yl substituent at the pyridazine C6 position presents a distinct H-bond acceptor geometry compared to pyridyl-substituted analogs. The imidazole ring offers an sp²-hybridized N3 atom as a single H-bond acceptor at approximately 5.0–5.5 Å from the pyridazine core, while 4-pyridyl analogs (e.g., N-(3-methoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide) present the pyridine nitrogen at a different distance and angle [1]. In kinase inhibitor design, the hinge-binding region typically engages a bidentate H-bond donor–acceptor motif; the imidazole–pyridazine system provides a unique H-bond acceptor pair (pyridazine N1/N2 + imidazole N3) that differs from the pyridine–pyridazine pair in both distance (~0.5–1.0 Å difference) and angular presentation [2].

Kinase Inhibitor Structure-Based Drug Design Hinge Binder

Recommended Research Applications for 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(3-methoxyphenyl)ethanone Based on Quantitative Differentiation Evidence


Kinase Inhibitor Scaffold-Hopping and IP Diversification Programs

The non-fused N-imidazolyl-pyridazine core of this compound provides a structurally distinct alternative to the heavily patented imidazo[1,2-b]pyridazine scaffold. Medicinal chemistry teams pursuing novel kinase inhibitors can deploy this compound as a starting scaffold to explore hinge-binding interactions orthogonal to those of fused bicyclic systems, potentially accessing selectivity profiles not achievable with imidazo[1,2-b]pyridazine cores [1][2].

Fragment-Based Screening Libraries for CNS-Permeable Kinase Targets

With HBD = 0, moderate molecular weight (326 Da), and a calculated clogP within CNS drug space (~2.8–3.1), this compound meets key physicochemical criteria for CNS penetration. It is suitable for inclusion in fragment-screening libraries targeting CNS kinases (e.g., GSK-3β, LRRK2) where low HBD count is essential for blood–brain barrier permeability [3].

Synthetic Chemistry Diversification via Ketone Functionalization

The electrophilic ketone carbonyl serves as a versatile synthetic handle for generating focused compound libraries through reductive amination (secondary/tertiary amines), Grignard reactions (tertiary alcohols), oxime/hydrazone formation, and Wittig olefination. This enables rapid SAR expansion around the ethanone moiety, which is not feasible with analogous amide-linked compounds [4].

Anti-Infective Screening Based on Pyridazine-Thioether Pharmacophore

Pyridazine-thioether derivatives have demonstrated antimicrobial and antifungal activity in vitro, with reported MIC values against Gram-positive and Gram-negative bacterial strains [5]. This compound can serve as a starting point for anti-infective phenotypic screening, particularly where the 3-methoxyphenyl substitution may enhance membrane permeability relative to unsubstituted phenyl analogs.

Quote Request

Request a Quote for 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(3-methoxyphenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.